molecular formula C8H14ClNO2 B6225594 6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride CAS No. 2770359-42-5

6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride

Cat. No.: B6225594
CAS No.: 2770359-42-5
M. Wt: 191.7
InChI Key:
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Description

6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[3.2.0]heptane structure, which imparts distinct chemical and physical properties. It is commonly used in various chemical and pharmaceutical research applications due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the bicyclo[3.2.0]heptane core.

    Amination: Introduction of the amino group at the 6-position is achieved through amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, or amines under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride
  • 6-aminobicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride

Uniqueness

6-aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride is unique due to the position of the amino and carboxylic acid groups on the bicyclic structure. This specific arrangement imparts distinct reactivity and binding properties compared to its analogs, making it valuable for targeted research applications.

Properties

CAS No.

2770359-42-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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